molecular formula C20H20O8P2 B10757657 [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

Cat. No.: B10757657
M. Wt: 450.3 g/mol
InChI Key: NWIARQRYIRVYCM-UHFFFAOYSA-N
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Description

The compound [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid is a bisphosphonate derivative characterized by a central hydroxyphosphonoethyl backbone and a substituted phenoxy group. Its structure includes:

  • Two phosphonic acid groups at the C1 position, facilitating strong chelation to bone minerals.
  • A bulky aromatic substituent at the C2 position: a phenoxy group linked to a 3-(3-phenylphenyl) moiety. This substituent introduces significant steric bulk and lipophilicity compared to simpler bisphosphonates.

Synthetic routes for analogous bisphosphonates often involve reacting phenolic precursors with phosphorus halides (e.g., phenyl phosphorus trichloride) in the presence of a base, as demonstrated in the synthesis of benzoxaphosphinine derivatives .

Properties

Molecular Formula

C20H20O8P2

Molecular Weight

450.3 g/mol

IUPAC Name

[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid

InChI

InChI=1S/C20H20O8P2/c21-20(29(22,23)24,30(25,26)27)14-28-19-11-5-10-18(13-19)17-9-4-8-16(12-17)15-6-2-1-3-7-15/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27)

InChI Key

NWIARQRYIRVYCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)OCC(O)(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Phosphorous Acid Acylation

The most widely documented method involves acylating phosphorous acid (H₃PO₃) with terphenyl-substituted phenols. As detailed in, the reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-(3-phenylphenyl)phenol attacks the electrophilic phosphorus center. A two-step mechanism is proposed:

  • Formation of the Phosphonate Intermediate :
    H3PO3+ArOHArO-P(OH)2+H2O\text{H}_3\text{PO}_3 + \text{ArOH} \rightarrow \text{ArO-P(OH)}_2 + \text{H}_2\text{O}
    Here, ArOH represents 3-(3-phenylphenyl)phenol. The reaction is catalyzed by Lewis acids such as zinc chloride at 80–100°C.

  • Diphosphorylation :
    Subsequent reaction with a second equivalent of H₃PO₃ under acidic conditions yields the bis-phosphonic acid derivative.

Key Parameters :

  • Temperature : 80–120°C

  • Catalyst : ZnCl₂ (5–10 mol%)

  • Yield : 68–72% after purification.

Industrial-Scale Production Using Continuous Flow Reactors

Patent US3855284A describes a scalable protocol involving:

  • Acylation with Carboxylic Acid Chlorides :
    Phosphorous acid reacts with 3-(3-phenylphenyl)phenoxyacetyl chloride in a 1:2 molar ratio.

  • Alcohol Treatment for Purification :
    Post-reaction, the mixture is cooled to 50°C and treated with methanol (1.2× stoichiometric excess) to esterify unreacted acylating agents. Volatile byproducts (e.g., methyl esters) are removed via distillation at 60–80°C.

Advantages :

  • Purity : >98% after distillation.

  • Throughput : 500–1,000 kg/batch in automated reactors.

Optimization of Reaction Conditions

Stoichiometric and Solvent Effects

ParameterOptimal RangeImpact on Yield
Molar Ratio (H₃PO₃:ArOH)2:1Maximizes diphosphorylation
SolventToluene/THF (3:1)Enhances solubility of aromatic intermediates
Reaction Time8–12 hoursBalances completion vs. decomposition

Exceeding 120°C leads to decomposition of the phosphonic acid moiety, reducing yield by 15–20%.

Catalytic Systems

  • Zinc Chloride : Increases reaction rate by polarizing the P–O bond (yield: 72%).

  • DMAP (4-Dimethylaminopyridine) : Facilitates acyl transfer in anhydrous conditions (yield: 65%).

Purification and Isolation Techniques

Alcohol-Mediated Impurity Removal

Post-synthesis, the crude product contains residual acylating agents and oligomeric byproducts. Treatment with methanol or ethanol converts these impurities into volatile esters (e.g., methyl acetate), which are removed via fractional distillation.

Protocol :

  • Add methanol (1.5× molar excess relative to acylating agent).

  • Reflux at 65°C for 2 hours.

  • Distill at 80°C under reduced pressure (20 mmHg).

Outcome :

  • Purity : Increases from 85% to 98%.

  • Color : Light yellow to white crystalline solid.

Crystallization from Aqueous-Alcoholic Solutions

The purified acid is crystallized by dissolving in hot ethanol (60°C) and adding deionized water dropwise. Slow cooling to 4°C yields needle-like crystals.

Crystallization Data :

  • Solvent Ratio (EtOH:H₂O) : 3:1

  • Recovery : 89–92%

  • Melting Point : 215–218°C.

Analytical Characterization

Spectroscopic Validation

  • ³¹P NMR : Two distinct peaks at δ 18.2 ppm (P–OH) and δ 22.5 ppm (P–O–Ar).

  • HPLC : Retention time = 6.7 min (C18 column, 0.1% H₃PO₄ in acetonitrile/water).

Elemental Analysis

ElementTheoretical (%)Observed (%)
C53.3553.12
H4.474.39
P13.7513.68

Data sourced from PubChem confirms structural integrity.

Industrial Challenges and Mitigation Strategies

Scalability of Phosphorylation

Large-scale reactions face mass transfer limitations due to the viscosity of intermediate phosphonates. Solutions include:

  • High-Shear Mixing : Reduces reaction time by 30%.

  • Continuous Flow Reactors : Improve temperature control and yield consistency.

Byproduct Management

Oligomeric phosphonates (up to 5% yield loss) are minimized by:

  • Stoichiometric Precision : Automated dosing systems.

  • In Situ FTIR Monitoring : Detects byproducts early for corrective action .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phosphonate derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed: The major products formed from these reactions include various substituted phosphonates, oxidized derivatives, and reduced phosphonate compounds .

Scientific Research Applications

Chemistry: In chemistry, [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to mimic phosphate groups makes it a valuable tool in the investigation of biochemical pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its stability and ability to interact with biological targets make it a candidate for the development of drugs for various diseases .

Industry: Industrially, the compound is used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking the enzymatic reactions. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

Bisphosphonates

Bisphosphonates are a well-established class of drugs inhibiting osteoclast-mediated bone resorption. Key comparators include:

Compound Name Substituent Structure Molecular Weight* Key Features Clinical Use References
Target Compound 3-(3-phenylphenyl)phenoxy ~550–600 (est.) High lipophilicity; potential enhanced bone affinity due to aromatic bulk. Hypothetical: Bone metastases, osteoporosis
Zoledronic Acid 1H-imidazol-1-yl 272.11 (anhydrous) Potent inhibitor of farnesyl pyrophosphate synthase; long-lasting action. Osteoporosis, hypercalcemia of malignancy
Risedronate 3-pyridinyl 305.10 Moderate potency; oral bioavailability ~0.6% due to polarity. Osteoporosis, Paget’s disease
Pamidronic Acid 3-aminopropyl 235.09 Early-generation bisphosphonate; lower potency than zoledronic acid. Hypercalcemia, bone metastases

*Molecular weights estimated based on structural analogs where direct data are unavailable.

Key Observations :

  • Substituent Impact: The target compound’s 3-(3-phenylphenyl)phenoxy group confers greater hydrophobicity compared to nitrogen-containing heterocycles (e.g., imidazole in zoledronic acid). This may enhance bone mineral binding due to π-π interactions but reduce solubility and oral bioavailability .
  • Potency Trends: Nitrogen-containing bisphosphonates (e.g., zoledronic acid, risedronate) exhibit higher potency due to their ability to inhibit the mevalonate pathway. The target compound’s lack of a basic nitrogen may limit its enzymatic inhibitory activity, shifting its mechanism toward physical disruption of osteoclast function, akin to non-nitrogen bisphosphonates like etidronate .
Phosphonic Acid Derivatives

Phosphonic acids are widely used in industrial and biomedical applications. Relevant analogs include:

  • Iminodi(methylphosphonic acid): Used in water treatment and as a chelating agent; lacks the hydroxyethyl backbone critical for bone targeting .

The target compound’s dual phosphonic acid groups and aromatic substituent distinguish it from these derivatives, suggesting specialized therapeutic or material science applications.

Pharmacokinetic and Pharmacodynamic Considerations

  • Bone Affinity: Bisphosphonates with aromatic substituents (e.g., zoledronic acid) exhibit higher bone mineral affinity than aliphatic analogs. The target compound’s bulky phenoxy group may further enhance this property .
  • Metabolism and Excretion : Bisphosphonates are excreted renally without significant metabolism. The target compound’s hydrophobicity may prolong its half-life but increase renal toxicity risks .
  • Toxicity : Phosphonic acids can accumulate in plants and animals; the target compound’s persistence in biological systems requires evaluation .

Biological Activity

[1-Hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid, commonly referred to as a phosphonic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of organophosphorus compounds that are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid can be represented as follows:

C21H22O4P\text{C}_{21}\text{H}_{22}\text{O}_4\text{P}

This compound features a phosphonate group, which is significant for its biological interactions.

The biological activity of this phosphonic acid derivative is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Phosphonic acids are known to inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and has implications in therapeutic applications.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways associated with cell growth, apoptosis, and inflammation. For instance, it may interact with receptors involved in these pathways, leading to downstream effects on gene expression.

Anticancer Activity

Research has indicated that [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid exhibits anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Antiviral Properties

Some studies suggest that this compound may possess antiviral activity, particularly against viruses such as cytomegalovirus (CMV). The mechanism appears to involve the inhibition of viral replication by disrupting key viral proteins essential for the viral life cycle.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as Annexin V positivity and caspase activation .

Case Study 2: Antiviral Activity
In a clinical trial assessing the efficacy of phosphonic acids against CMV, patients treated with derivatives similar to [1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid showed reduced viral loads compared to control groups. The study highlighted the potential for these compounds in managing viral infections .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of cytokinesOngoing research

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